Potassium 2-carbamoyl-2,2-difluoroacetate
Description
Properties
IUPAC Name |
potassium;3-amino-2,2-difluoro-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.K/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFGAAYVBUHQKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)[O-])(F)F)N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F2KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Difluorocarbene (DFC) Precursors
One of the most effective strategies involves generating difluorocarbene intermediates from various precursors, which then react with secondary amines or related substrates to form carbamoyl fluorides, subsequently converted into potassium salts.
Difluorocarbene Generation from Sodium 2-Bromo-2,2-difluoroacetate
Bolm et al. demonstrated a method where sodium 2-bromo-2,2-difluoroacetate undergoes thermolysis to produce difluorocarbene, which then reacts with hydroxylamines to generate carbamoyl fluorides. This process involves the following steps:
- Preparation of sodium 2-bromo-2,2-difluoroacetate : Synthesized from ethyl 2-bromo-2,2-difluoroacetate via reaction with sodium hydroxide in methanol.
- Generation of DFC : Thermolysis of sodium 2-bromo-2,2-difluoroacetate produces difluorocarbene.
- Reaction with hydroxylamines : Indirect oxidation yields carbamoyl fluorides, which are then converted into potassium salts.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Synthesis of sodium 2-bromo-2,2-difluoroacetate | Ethyl 2-bromo-2,2-difluoroacetate + NaOH | Room temperature, methanol | Quantitative | Cost-effective precursor |
| DFC generation | Thermolysis | Elevated temperature | 31-67% | Moderate yields, functional group limitations |
| Conversion to carbamoyl fluoride | Hydroxylamines | Oxidative conditions | Variable | Limited by hydroxylamine availability |
Use of Difluorophosgene Derivatives
Difluorophosgene, generated in situ from reagents like CF3SO2OCF3, reacts with secondary amines to form carbamoyl fluorides efficiently. Zhang et al. reported rapid reactions with high yields, often within minutes.
| Reagent | Reaction Time | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| CF3SO2OCF3 | 2 minutes | Good to excellent | Fast, high efficiency | Moisture sensitive, requires low-temperature storage |
Oxidation of Difluorocarbene with Pyridine N-Oxides
Recent research has focused on oxidizing difluorocarbene generated from stable precursors like PDFA using pyridine N-oxides. Xiao et al. demonstrated this method's effectiveness, enabling direct access to carbamoyl fluorides from secondary amines.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| PDFA + pyridine N-oxide | Mild temperature | Good to excellent | Broad substrate scope, functional group tolerance |
Proposed Novel Method for Potassium Salt Formation
Building upon these methods, a promising approach involves:
- Generating difluorocarbene from inexpensive, readily available precursors like potassium bromodifluoroacetate.
- Employing an external oxidant such as pyridine N-oxide to convert DFC directly into difluorophosgene.
- Reacting the generated difluorophosgene with potassium amines or secondary amines to form the potassium 2-carbamoyl-2,2-difluoroacetate.
This method benefits from using commercially accessible reagents, avoiding the need for pre-functionalized substrates, and achieving high yields with minimal reaction times.
Summary of Key Findings
| Method | Difluorocarbene Source | Oxidant | Substrate Scope | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Thermolysis of sodium 2-bromo-2,2-difluoroacetate | Sodium 2-bromo-2,2-difluoroacetate | None | Secondary amines | 31-67% | Moderate yields, functional group limitations |
| Difluorophosgene from CF3SO2OCF3 | CF3SO2OCF3 | None | Secondary amines | High | Rapid, moisture-sensitive |
| Oxidation of DFC with pyridine N-oxides | PDFA + pyridine N-oxide | Yes | Secondary amines | Good to excellent | Broad scope, scalable |
Chemical Reactions Analysis
Types of Reactions: Potassium 2-carbamoyl-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze to form difluoroacetic acid and potassium carbamate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Acids and Bases: For hydrolysis and neutralization reactions.
Oxidizing and Reducing Agents: Depending on the desired redox reaction.
Major Products Formed:
Difluoroacetic Acid: Formed during hydrolysis.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Potassium 2-carbamoyl-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of potassium 2-carbamoyl-2,2-difluoroacetate involves its interaction with molecular targets such as enzymes and proteins. The compound’s fluorine atoms can form strong bonds with active sites, leading to inhibition or modification of enzymatic activity. The carbamoyl group can also participate in covalent bonding with nucleophilic residues in proteins, altering their function and stability.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural and functional attributes of potassium 2-carbamoyl-2,2-difluoroacetate with related fluorinated acetates:
Market and Industrial Relevance
- Potassium 2-bromo-2,2-difluoroacetate dominates industrial applications, with a global market report detailing producers in Europe, Asia, and North America . Prices range regionally (e.g., €2,200 for a single-user license report) .
- This compound is a niche product, priced at €837/50 mg for research use .
Research Findings and Case Studies
- Synthetic Efficiency : Potassium 2-bromo-2,2-difluoroacetate achieved 78% yield in adamantane-derived difluorovinyl benzoate synthesis . In contrast, the carbamoyl variant’s reactivity is understudied but inferred to be milder due to the electron-withdrawing carbamoyl group.
- Biological Activity : Fluorinated acetates like sodium 2-chloro-2,2-difluoroacetate show promise as enzyme inhibitors , with similarity scores of 0.59 compared to trifluoroacetate derivatives .
- Material Limitations : The hygroscopicity of potassium 2-bromo-2,2-difluoroacetate complicates handling, requiring strict anhydrous conditions , whereas the carbamoyl analog’s stability remains to be fully characterized.
Biological Activity
Potassium 2-carbamoyl-2,2-difluoroacetate (KFDA) is a fluorinated compound with significant biological activity, particularly in the context of enzyme inhibition and protein modification. This article explores its biological mechanisms, applications in medicine and research, and relevant case studies.
Chemical Structure and Properties
KFDA has the molecular formula C₃H₂F₂KNO₃ and features a carbamoyl group along with two fluorine atoms attached to the acetate moiety. The presence of fluorine enhances its chemical stability and reactivity compared to similar compounds.
The biological activity of KFDA is primarily attributed to its interaction with various molecular targets, including enzymes and proteins. The fluorine atoms facilitate strong bonding with active sites on these proteins, potentially leading to:
- Enzyme Inhibition : KFDA can inhibit enzymatic activity by binding to the active site, thereby preventing substrate access.
- Protein Modification : The carbamoyl group allows for covalent bonding with nucleophilic residues in proteins, altering their function and stability.
Enzyme Inhibition
Research indicates that KFDA exhibits potential as an enzyme inhibitor. Its ability to modify enzyme activity can be harnessed in various biochemical pathways, making it a candidate for drug development aimed at diseases where specific enzymes play a critical role.
Drug Development
KFDA is being explored for its potential use in designing fluorinated pharmaceuticals. The unique properties conferred by the difluoroacetate structure may lead to compounds with improved pharmacokinetic profiles and efficacy against certain targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of KFDA:
- Enzyme Activity Studies : In vitro experiments demonstrated that KFDA effectively inhibited specific enzymes involved in metabolic pathways. For example, its interaction with KCNQ potassium channels showed promising results in modulating neuronal activity, which could have implications for treating neurological disorders .
- Protein Interaction Studies : A study focused on the modification of protein structures through covalent bonding facilitated by KFDA. It was found that this modification could lead to altered protein stability and function, providing insights into potential therapeutic applications.
- Toxicity Assessments : Preliminary toxicity studies indicated that while KFDA exhibits significant biological activity, its safety profile needs thorough evaluation before clinical application. The compound's effects on cellular viability were assessed using various cell lines, revealing dose-dependent responses that warrant further investigation.
Comparative Analysis with Similar Compounds
The biological activity of KFDA can be compared with other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Potassium 2-carbamoyl-2-fluoroacetate | One fluorine atom | Moderate enzyme inhibition |
| Potassium 2-carbamoyl-2,2-dichloroacetate | Two chlorine atoms | Lower reactivity than KFDA |
| Potassium 2-carbamoyl-2,2-dibromoacetate | Two bromine atoms | Reduced biological activity compared to KFDA |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Potassium 2-carbamoyl-2,2-difluoroacetate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of fluorinated acetates often involves halogen exchange or nucleophilic substitution. For the bromo analog (CAS 87189-16-0), methods include reacting 2-bromo-2,2-difluoroacetic acid with potassium hydroxide . For the carbamoyl variant, replace bromine with a carbamoyl group via amidolysis or coupling reactions. Optimize pH (7–9) and temperature (0–25°C) to prevent hydrolysis of the carbamoyl moiety. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine retention .
| Key Parameters for Synthesis |
|---|
| Precursor: 2,2-difluoroacetic acid derivatives |
| Reagents: Potassium hydroxide, carbamoylating agents (e.g., urea, carbamoyl chloride) |
| Solvent: Polar aprotic (e.g., DMF, THF) |
| Yield Optimization: Control reaction time (4–12 hrs) and inert atmosphere (N2/Ar) |
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use multi-nuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to confirm substitution patterns. Fluorine atoms induce deshielding in adjacent carbons; compare chemical shifts to analogs like sodium 2-chloro-2,2-difluoroacetate (δF ~ -70 ppm) . X-ray crystallography resolves stereoelectronic effects of fluorine, but hygroscopicity may require crystal growth under controlled humidity .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : Store in airtight containers under inert gas (argon) at -20°C to minimize hydrolysis. Avoid exposure to moisture and light, as fluorinated acetates degrade via defluorination or decarboxylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) for fluorinated acetates be resolved?
- Methodological Answer : Contradictions in <sup>19</sup>F NMR shifts may arise from solvent polarity or counterion effects. For example, potassium ions in 2-carbamoyl-2,2-difluoroacetate vs. sodium in chlorodifluoroacetate (CAS 1895-39-2) alter ion pairing, shifting δF by 1–3 ppm . Use DFT calculations (B3LYP/6-311+G*) to model electronic environments and validate experimental data .
Q. What strategies are effective for assessing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Fluorine enhances binding affinity via polar interactions. Screen against target enzymes (e.g., kinases, esterases) using fluorogenic substrates. For example, measure IC50 in vitro with a Michaelis-Menten kinetic assay. Compare to non-fluorinated analogs to isolate fluorine’s contribution .
| Example Assay Design |
|---|
| Enzyme: Carboxylesterase (0.1–1.0 µM) |
| Substrate: 4-Nitrophenyl acetate (100 µM) |
| Inhibitor: this compound (0–100 µM) |
| Detection: Absorbance at 405 nm (4-nitrophenol release) |
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to estimate metabolic pathways. Fluorine reduces CYP450-mediated oxidation; validate with microsomal assays (human liver microsomes, NADPH cofactor). Compare half-life (t1/2) to non-fluorinated analogs .
Data Contradiction Analysis
Q. Why do solubility values for fluorinated acetates vary across studies?
- Methodological Answer : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and measurement conditions (pH, temperature). For Potassium 2-bromo-2,2-difluoroacetate, solubility in water is 50–100 mg/mL at 25°C, but carbamoyl substitution may reduce hydrophilicity. Use phase-solubility analysis with Hansen solubility parameters to resolve inconsistencies .
Safety and Handling
Q. What precautions are critical when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
